1-[4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]-2-(3-methylphenyl)ethanone
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Overview
Description
1-[4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]-2-(3-methylphenyl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure that includes a pyrrolo[2,1-c][1,2,4]triazole ring system, a piperidine ring, and a 3-methylphenyl group. Its unique structure makes it a candidate for various applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]-2-(3-methylphenyl)ethanone typically involves a multi-step process:
Etherification: The initial step involves the etherification of a suitable precursor to introduce the piperidine ring.
Hydrazonation: This step involves the formation of a hydrazone intermediate through the reaction of a hydrazine derivative with an appropriate aldehyde or ketone.
Cyclization: The hydrazone intermediate undergoes cyclization to form the pyrrolo[2,1-c][1,2,4]triazole ring system.
Reduction: The final step involves the reduction of the intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]-2-(3-methylphenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
1-[4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]-2-(3-methylphenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a necroptosis inhibitor, which could be useful in treating inflammatory diseases, neurodegenerative diseases, and cancers.
Biology: It is used in studies to understand the mechanisms of programmed cell death and to develop new therapeutic strategies.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]-2-(3-methylphenyl)ethanone involves its interaction with molecular targets such as receptor-interacting protein kinase 1 (RIPK1). The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and thereby preventing necroptosis . This inhibition can mitigate necroptosis-related diseases by blocking the signaling pathways involved in programmed cell death.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar core structure and are also studied for their necroptosis inhibitory activity.
3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole: This compound is synthesized through a similar multi-step process and has comparable biological activities.
Uniqueness
1-[4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]-2-(3-methylphenyl)ethanone is unique due to its specific combination of functional groups and its potent inhibitory activity against RIPK1. This makes it a valuable lead compound for the development of new necroptosis inhibitors.
Properties
IUPAC Name |
1-[4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-4-2-5-15(12-14)13-18(24)22-10-7-16(8-11-22)19-21-20-17-6-3-9-23(17)19/h2,4-5,12,16H,3,6-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSKYOOUNDKZSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)C3=NN=C4N3CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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